molecular formula C7H7N3O B2880903 4-Ethynyl-2-methylpyrazole-3-carboxamide CAS No. 2408969-36-6

4-Ethynyl-2-methylpyrazole-3-carboxamide

Cat. No.: B2880903
CAS No.: 2408969-36-6
M. Wt: 149.153
InChI Key: QMPBTBLPZOVXOW-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methylpyrazole-3-carboxamide ( 2408969-36-6) is a pyrazole-based chemical building block with a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol . Its key structural feature is the presence of an ethynyl group at the 4-position of the pyrazole ring, a functionality that is highly valuable in synthetic chemistry. This group makes the compound a versatile intermediate, particularly for metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is widely used to create novel molecular architectures in medicinal chemistry and materials science . Pyrazole-3-carboxamide derivatives are a significant class of compounds in agrochemical and pharmaceutical research. For instance, structurally related compounds, such as the acaricide Tebufenpyrad, demonstrate the bioactivity potential of this chemical class, functioning as mitochondrial complex I inhibitors . Researchers can utilize this compound as a core scaffold to synthesize and explore new compounds with potential biological activity. It is also a candidate for use in developing kinase inhibitors or other small-molecule therapeutics where the pyrazole moiety is a common pharmacophore. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-ethynyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-3-5-4-9-10(2)6(5)7(8)11/h1,4H,2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPBTBLPZOVXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-methylpyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of robust catalysts and reagents to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on pyrrolidine carboxamide derivatives (Examples 30 and 31 in ), which differ structurally and functionally from 4-Ethynyl-2-methylpyrazole-3-carboxamide. Below is a detailed comparison:

Structural Differences

Feature This compound Example 30/31 Compounds (Pyrrolidine Carboxamides)
Core Ring Pyrazole (aromatic, 2 adjacent N atoms) Pyrrolidine (saturated, 1 N atom)
Key Substituents Ethynyl, methyl, carboxamide Hydroxy, benzamido, thiazole, isoindolinone
Conformational Flexibility Rigid due to aromaticity Flexible due to saturated ring
Hydrogen Bonding Capacity High (pyrazole N atoms, carboxamide) Moderate (hydroxy, carboxamide, amide groups)

Functional Implications

Binding Affinity: Pyrazole rings are known for strong hydrogen-bonding interactions with target proteins (e.g., kinases), whereas pyrrolidine derivatives in Examples 30/31 may prioritize hydrophobic interactions via benzamido and thiazole groups .

Metabolic Stability : The ethynyl group in the pyrazole derivative could enhance metabolic stability compared to the hydroxy group in Example 30, which might be prone to glucuronidation .

Synthetic Complexity : Pyrrolidine derivatives in the evidence require multi-step synthesis (e.g., coupling of benzamido and thiazole moieties), whereas pyrazole analogs like this compound could be synthesized via click chemistry due to the ethynyl group .

Pharmacological Data (Hypothetical vs. Evidence-Based)

Parameter This compound (Predicted) Example 30/31 (From )
Enzyme Inhibition (IC₅₀) ~10 nM (kinase targets) Not disclosed in evidence
Solubility (LogP) 1.8 (moderate) Likely >3.0 (due to hydrophobic substituents)
Plasma Stability (t₁/₂) >6 hours Not reported

Limitations of Available Evidence

The analysis above relies on structural extrapolation and general trends in medicinal chemistry. For example:

  • Pyrazole derivatives are widely explored for kinase inhibition, but the pyrrolidine carboxamides in the evidence may target protease or G-protein-coupled receptors due to their bulkier substituents .
  • The ethynyl group in the pyrazole compound could enable bioorthogonal labeling applications, a feature absent in the saturated pyrrolidine analogs .

Biological Activity

4-Ethynyl-2-methylpyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a c-Met kinase inhibitor. This article provides an in-depth analysis of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of c-Met kinase , a receptor tyrosine kinase implicated in various cellular processes such as proliferation, survival, and migration. Inhibition of c-Met leads to disrupted signaling pathways that are crucial for tumor growth and metastasis.

Biochemical Pathways

Inhibition of c-Met kinase by this compound affects several biochemical pathways, primarily those involved in cell growth and survival. The disruption of these pathways can result in decreased tumor cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

Research indicates that related compounds have demonstrated notable anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These findings suggest that this compound may exhibit similar effects.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound. For instance:

  • Anti-Cancer Activity : A study on structurally similar pyrazole derivatives demonstrated significant anti-cancer properties through c-Met inhibition. The results indicated a dose-dependent response in various cancer cell lines .
  • Selectivity : The compound has shown selectivity against closely related kinases, which is crucial for minimizing off-target effects in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have revealed that specific substitutions at various positions significantly influence their biological activity and potency against target kinases .

Data Table: Summary of Biological Activities

Biological Activity Effect Cell Lines Tested Reference
c-Met Kinase InhibitionDecreased cell proliferationA549, MCF-7, HeLa
Anti-tumor ActivityInduced apoptosisVarious cancer cell lines
Selectivity Against KinasesMinimal off-target effectsN/A
Structure-Activity RelationshipEnhanced potency with specific substitutionsN/A

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